8H-Purin-8-one, 2-chloro-7,9-dihydro-
Overview
Description
2-chloro-7,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H3ClN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a chlorine atom at the second position and a keto group at the eighth position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7,9-dihydropurin-8-one typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-chloro-7,9-dihydropurin-8-one may involve large-scale chlorination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced reaction vessels to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-chloro-7,9-dihydropurin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the eighth position can participate in redox reactions, leading to the formation of different purine derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of purine-8-one derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydroxides. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce various oxo-purine compounds.
Scientific Research Applications
2-chloro-7,9-dihydropurin-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are important in the study of nucleic acids and their analogs.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-chloro-7,9-dihydropurin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and keto group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it can inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-chloro-7,9-dihydropurin-8-one can be compared with other purine derivatives, such as:
8-hydroxypurine: Similar in structure but with a hydroxyl group instead of a chlorine atom, leading to different reactivity and biological activity.
2-chloroadenine: Another chlorinated purine derivative, but with the chlorine atom at a different position, resulting in distinct chemical properties and applications.
The uniqueness of 2-chloro-7,9-dihydropurin-8-one lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-7,9-dihydropurin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGKXHDSMKIXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418145 | |
Record name | NSC63450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20190-11-8 | |
Record name | NSC63450 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC63450 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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